Cas no 17766-59-5 (1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-)

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- is a chlorinated ketone derivative featuring a trimethoxyphenyl substituent. This compound is of interest in synthetic organic chemistry due to its functional group versatility, serving as a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-rich trimethoxyphenyl group enhances reactivity in electrophilic substitution reactions, while the chloro and ketone functionalities offer further derivatization opportunities. Its well-defined structure and stability under controlled conditions make it suitable for precise synthetic applications. Researchers value this compound for its utility in constructing complex molecular frameworks, particularly in medicinal chemistry where trimethoxyphenyl motifs are pharmacologically relevant.
1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- structure
17766-59-5 structure
Product Name:1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-
CAS No:17766-59-5
MF:C13H17ClO4
MW:272.724683523178
CID:135986

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-
    • Fmoc-3,4-dichloro-L-phenylalanine
    • Fmoc-l-3,4-dichlorophe
    • Fmoc-L-3,4-Dichlorophenylalanine
    • C22H39NO3
    • GABA-linoleamide
    • N-Linoleoyl GABA
    • RARECHEM BK PT 0117
    • FMOC-PHE(M,P-CL2)-OH
    • FMOC-PHE(3,4-DI-CL)-OH
    • FMOC-L-PHE(3,4-CL2)-OH
    • Fmoc-L-Phe(3,4-DiCl)-OH
    • FMOC-(3,4-DI-CL)-L-PHE-OH
    • N-ALPHA-FMOC-3,4-DICHLORO-L-PHENYLALANINE
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-3,4-DICHLOROPHENYLALANINE
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-3,4-DICHLOROPHENYLALANINE
    • (S)-3-(3,4-DICHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
    • Inchi: 1S/C13H17ClO4/c1-16-11-7-9(10(15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3
    • InChI Key: VSINVRRTOCMTHU-UHFFFAOYSA-N
    • SMILES: C(C1=CC(OC)=C(OC)C(OC)=C1)(=O)CCCCl

Computed Properties

  • Exact Mass: 455.06900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7

Experimental Properties

  • Density: 1.148±0.06 g/cm3(Predicted)
  • Boiling Point: 390.4±42.0 °C(Predicted)
  • PSA: 75.63000
  • LogP: 5.91870

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Security Information

  • WGK Germany:3
  • Safety Instruction: S22
  • Storage Condition:2-8°C

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Customs Data

  • HS CODE:29225090

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Pricemore >>

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Additional information on 1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-

The compound 1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- (CAS No: 17766-59-5) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of ketones and features a unique combination of functional groups that make it interesting for both academic research and industrial applications. The molecule consists of a 4-chlorobutanone moiety attached to a 3,4,5-trimethoxyphenyl group, which introduces significant steric and electronic effects. These characteristics have been extensively studied in recent years, particularly in the context of its potential applications in pharmaceutical chemistry and material science.

Recent studies have highlighted the importance of 1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- in the development of novel drug delivery systems. The presence of the 3,4,5-trimethoxyphenyl group imparts strong electron-donating properties to the molecule, which can enhance its bioavailability when used as a drug carrier. Researchers have explored its ability to form stable complexes with various therapeutic agents, thereby improving their solubility and targeted delivery capabilities. This has been particularly promising in the field of anticancer drug delivery, where precise targeting is crucial for minimizing side effects.

In addition to its pharmaceutical applications, 1-Butanone derivatives have also gained attention in the field of material science. The compound's ability to undergo various chemical transformations has made it a valuable building block for synthesizing advanced materials such as polymers and nanoparticles. For instance, recent experiments have demonstrated that 1-Butanone derivatives can be used to create biodegradable polymers with tunable mechanical properties, which are highly desirable for biomedical applications such as tissue engineering scaffolds and drug delivery devices.

The synthesis of 1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- involves a multi-step process that typically begins with the preparation of the 3,4,5-trimethoxyphenyl group through nucleophilic aromatic substitution reactions. This is followed by coupling reactions to attach the 4-chlorobutanone moiety. The optimization of these reaction conditions has been a focus of recent research efforts, with studies exploring the use of catalytic systems and green chemistry principles to enhance yield and reduce environmental impact.

From an analytical standpoint, the characterization of 1-Butanone derivatives has benefited from advancements in spectroscopic techniques such as NMR and mass spectrometry. These tools have enabled researchers to gain deeper insights into the compound's molecular structure and reactivity. For example, high-resolution mass spectrometry has been used to confirm the exact molecular formula and identify impurities in synthesized samples.

Looking ahead, the potential applications of 1-Butanone derivatives are expected to expand further as researchers continue to explore their unique chemical properties. The compound's versatility makes it a valuable tool in both academic research and industrial development. As new synthesis methods and application areas emerge, 1-Butanone derivatives are poised to play an increasingly important role in advancing modern chemistry.

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